molecular formula C12H16ClNO3S B14303677 tert-Butyl [(4-chloroanilino)sulfinyl]acetate CAS No. 119421-06-6

tert-Butyl [(4-chloroanilino)sulfinyl]acetate

Cat. No.: B14303677
CAS No.: 119421-06-6
M. Wt: 289.78 g/mol
InChI Key: QRKDVFZBXKACSS-UHFFFAOYSA-N
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Description

tert-Butyl [(4-chloroanilino)sulfinyl]acetate is an organic compound that belongs to the class of sulfinyl compounds It is characterized by the presence of a tert-butyl group, a 4-chloroanilino group, and a sulfinyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(4-chloroanilino)sulfinyl]acetate typically involves the reaction of tert-butylsulfinyl chloride with 4-chloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with acetic anhydride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(4-chloroanilino)sulfinyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of tert-Butyl [(4-chloroanilino)sulfonyl]acetate.

    Reduction: Formation of tert-Butyl [(4-chloroanilino)sulfanyl]acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl [(4-chloroanilino)sulfinyl]acetate has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug intermediate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl [(4-chloroanilino)sulfinyl]acetate involves its interaction with molecular targets through its sulfinyl and acetate groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetate group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylsulfinyl chloride: A precursor used in the synthesis of tert-Butyl [(4-chloroanilino)sulfinyl]acetate.

    4-tert-Butylphenol: A structurally related compound with different functional groups and applications.

    Sulfonimidates: Compounds with similar sulfinyl groups but different overall structures and reactivity.

Uniqueness

This compound is unique due to the presence of both a sulfinyl group and a 4-chloroanilino group, which confer specific chemical and biological properties

Properties

CAS No.

119421-06-6

Molecular Formula

C12H16ClNO3S

Molecular Weight

289.78 g/mol

IUPAC Name

tert-butyl 2-(4-chlorophenyl)sulfinamoylacetate

InChI

InChI=1S/C12H16ClNO3S/c1-12(2,3)17-11(15)8-18(16)14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3

InChI Key

QRKDVFZBXKACSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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